Cas no 2680749-23-7 (tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate)

Technical Introduction: Tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate is a specialized carbamate derivative featuring a 1,3-thiazole core with formyl and chloro substituents. Its structural complexity, including the tert-butyl carbamate group and chlorophenyl moiety, makes it a valuable intermediate in synthetic organic chemistry, particularly for pharmaceutical and agrochemical applications. The presence of reactive functional groups (formyl and chloro) enables further derivatization, facilitating the synthesis of heterocyclic compounds or targeted bioactive molecules. The compound’s stability under standard conditions and well-defined reactivity profile enhance its utility in multistep synthetic routes. Its purity and consistent performance are critical for research and industrial-scale applications requiring precise molecular modifications.
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate structure
2680749-23-7 structure
商品名:tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
CAS番号:2680749-23-7
MF:C15H14Cl2N2O3S
メガワット:373.254260540009
CID:5623573
PubChem ID:165939875

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
    • EN300-28301135
    • 2680749-23-7
    • インチ: 1S/C15H14Cl2N2O3S/c1-15(2,3)22-14(21)19(10-7-5-4-6-9(10)16)13-18-12(17)11(8-20)23-13/h4-8H,1-3H3
    • InChIKey: OKMZOWOSTDQVPP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1N(C1=NC(=C(C=O)S1)Cl)C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 372.0102189g/mol
  • どういたいしつりょう: 372.0102189g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 447
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 87.7Ų

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28301135-5.0g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28301135-1.0g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28301135-0.25g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28301135-10.0g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28301135-10g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7
10g
$2884.0 2023-09-07
Enamine
EN300-28301135-1g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7
1g
$671.0 2023-09-07
Enamine
EN300-28301135-5g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7
5g
$1945.0 2023-09-07
Enamine
EN300-28301135-0.1g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28301135-0.05g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28301135-0.5g
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
2680749-23-7 95.0%
0.5g
$645.0 2025-03-19

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate 関連文献

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamateに関する追加情報

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate

The compound with CAS No. 2680749-23-7, known as tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate, is a highly specialized organic compound with significant applications in the field of chemical synthesis and materials science. This compound is characterized by its complex structure, which includes a tert-butyl group, a thiazole ring, and a carbamate functional group. The presence of chlorine atoms at specific positions on the thiazole and phenyl rings further enhances its reactivity and potential for use in advanced chemical reactions.

Recent studies have highlighted the importance of this compound in the development of novel pharmaceutical agents. The thiazole ring, a key structural component, has been shown to exhibit unique pharmacological properties, making it a valuable building block in drug design. Researchers have explored its ability to act as a bioisostere in various therapeutic areas, including anti-inflammatory and antitumor agents. The substitution pattern on the thiazole ring, particularly the 4-chloro and 5-formyl groups, plays a crucial role in modulating its biological activity.

In addition to its pharmacological applications, tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate has also been investigated for its potential in materials science. Its carbamate group provides opportunities for polymerization and cross-linking reactions, which are essential in the synthesis of high-performance polymers and composites. Recent advancements in polymer chemistry have demonstrated that this compound can serve as a versatile monomer for producing materials with enhanced mechanical and thermal properties.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the thiazole ring through cyclization reactions and the subsequent introduction of substituents at specific positions. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic processes, has significantly improved the efficiency of these reactions.

From an environmental perspective, researchers have also examined the biodegradation potential of tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate. Initial findings suggest that under certain conditions, this compound can undergo microbial degradation, reducing its environmental footprint. However, further studies are required to fully understand its long-term impact on ecosystems.

In conclusion, tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate (CAS No. 2680749-23-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in chemical research and development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is expected to play an increasingly important role in advancing both scientific knowledge and industrial applications.

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